molecular formula C16H15NO4S B2537162 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 750613-84-4

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2537162
CAS No.: 750613-84-4
M. Wt: 317.36
InChI Key: FOCXDNHATGXDNM-UHFFFAOYSA-N
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Description

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a high-purity chemical compound offered for research use in immunology and drug discovery. This benzoic acid derivative features a phenyl(allyl)sulfamoyl substituent, a scaffold recognized in scientific research for its potential as an ERAP1 modulator, which is a key enzyme in antigen processing and presentation . Compounds within this chemical class are of significant interest in the development of vaccine adjuvants, as structurally related sulfamoyl benzamide compounds have been identified in high-throughput screens for their ability to enhance NF-κB signaling, a critical pathway in immune response regulation . Researchers can utilize this molecule as a key intermediate or building block in the synthesis of more complex molecules for structure-activity relationship (SAR) studies . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-2-11-17(14-8-4-3-5-9-14)22(20,21)15-10-6-7-13(12-15)16(18)19/h2-10,12H,1,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCXDNHATGXDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves the following steps:

Chemical Reactions Analysis

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-inflammatory and Antibacterial Potential

Research indicates that 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid may have significant anti-inflammatory and antibacterial activities. Similar to other sulfonamide derivatives, it interacts with biological targets involved in inflammatory pathways. Preliminary studies suggest that this compound can inhibit the activity of specific enzymes related to inflammation, which could lead to therapeutic applications in treating inflammatory diseases.

Case Study: Structure-Activity Relationship (SAR) Studies
A study examining the SAR of substituted sulfamoyl compounds demonstrated that modifications to the sulfamoyl group could enhance the anti-inflammatory effects. The findings indicated that certain structural configurations significantly improved binding affinity to inflammatory mediators .

Buffering Agent

In biochemical applications, this compound serves as a buffering agent in cell culture systems. Its ability to maintain pH stability is crucial for experiments involving cell viability and proliferation.

Material Science

The compound is also explored for its potential as a building block in the synthesis of novel materials. Its structural characteristics allow for various chemical transformations, making it an attractive candidate for developing new polymers or composites with enhanced properties.

Mechanism of Action

The mechanism of action of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to modulation of their activity. The phenyl(prop-2-en-1-yl) group may also play a role in binding to target molecules, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

Biological Activity

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C16H15NO4S and a molecular weight of 317.36 g/mol. It features a benzoic acid moiety, a sulfamoyl group, and a phenyl group with a prop-2-en-1-yl substituent. This unique structure suggests potential biological activities, particularly in anti-inflammatory and antibacterial domains, akin to other sulfonamide derivatives.

The compound exhibits both acidic and basic properties due to the presence of carboxylic acid and sulfamoyl functional groups, making it versatile in various chemical and biological contexts. Its structural components indicate potential interactions with biological targets, such as enzymes and receptors involved in inflammatory pathways.

The mechanism of action for this compound likely involves its interaction with specific molecular targets. The sulfonyl group may modulate enzyme activity or receptor binding, influencing various biological effects. Preliminary studies suggest that it may effectively interact with proteins implicated in inflammatory responses, similar to other sulfonamide derivatives.

Antimicrobial Properties

Research indicates that compounds with sulfamoyl groups often exhibit significant antimicrobial activity. For instance, this compound has been studied for its potential efficacy against various bacterial strains. In vitro evaluations have shown promising results, suggesting that it may serve as an effective antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These values indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to Escherichia coli, aligning with trends observed in similar sulfonamide compounds .

Anti-inflammatory Activity

The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds with similar sulfamoyl structures have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Further research is necessary to elucidate the specific pathways through which this compound exerts its anti-inflammatory effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various sulfonamide derivatives included this compound. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus, demonstrating its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
  • Inflammation Model : In a model of induced inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests that the compound may have therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid?

The synthesis typically involves coupling reactions between benzoic acid derivatives and sulfamoyl precursors. For example, reacting substituted benzoic acids with phenyl isocyanates in the presence of coupling reagents like TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a base such as DIPEA (N,N-diisopropylethylamine) in dichloromethane (CH₂Cl₂). This method ensures efficient amide bond formation . Alternative routes may use catalytic 4-dimethylaminopyridine (4-DMAP) to activate intermediates .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for crystal structure refinement, enabling precise determination of bond lengths, angles, and intermolecular interactions. Mercury software aids in visualizing packing patterns and hydrogen-bonding networks . Spectroscopic methods, such as NMR and IR, complement structural analysis by confirming functional groups and regiochemistry .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard. Chromatograms should be cross-referenced with synthetic intermediates to identify byproducts. For crystalline samples, differential scanning calorimetry (DSC) can assess thermal stability and polymorphic forms .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate electronic structure calculations. These models predict frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distribution, which are critical for understanding reactivity and binding affinity . Software like Gaussian or ORCA implements these methods, with basis sets tailored to sulfur and nitrogen atoms in the sulfamoyl group.

Q. What strategies optimize molecular docking studies for this compound’s biological targets?

AutoDock Vina is recommended for docking simulations due to its improved scoring function and multithreading efficiency. Prepare the ligand by minimizing its geometry using DFT or molecular mechanics (MMFF94). For protein targets, ensure protonation states are accurate (use tools like PROPKA). Validate docking poses with molecular dynamics (MD) simulations to assess binding stability .

Q. How should researchers resolve contradictions between experimental and computational data?

For example, if DFT-predicted bond lengths deviate from crystallographic data, re-evaluate the functional (e.g., switch to M06-2X for better non-covalent interaction modeling). Cross-validate spectroscopic results with ab initio vibrational frequency calculations. Systematic error analysis, such as comparing multiple refinement protocols in SHELXL, can identify outliers .

Q. What methods are used to investigate its metabolic pathways and toxicity?

In vitro assays with liver microsomes (e.g., human CYP450 isoforms) identify primary metabolites via LC-MS/MS. For toxicity, use cell-based assays (e.g., MTT for cytotoxicity) and molecular docking to predict off-target interactions with proteins like hERG channels. Structural analogs, such as sulfamoyl benzoic acid derivatives, suggest potential renal clearance pathways .

Q. How can crystallographic data inform the design of derivatives with enhanced activity?

Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in Mercury to identify pharmacophoric features. Modify substituents on the phenyl or propenyl groups to enhance binding. For example, introducing electron-withdrawing groups (e.g., -CF₃) could improve solubility and target affinity, as seen in related trifluoromethylated benzoic acids .

Data Management and Validation

Q. What tools facilitate high-throughput crystallographic data analysis?

The SHELX pipeline (SHELXC, SHELXD, SHELXE) enables rapid structure solution and phase refinement. For large datasets, implement automated workflows in CCP4 or Phenix. Cross-correlate results with the Cambridge Structural Database (CSD) to identify novel packing motifs .

Q. How to ensure reproducibility in synthetic protocols?

Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis. Publish detailed crystallographic data (deposit CIF files in the CSD) and spectroscopic profiles (include raw LC-MS data in supplementary materials) .

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